molecular formula C10H10ClN B2617858 4-(2-Chlorophenyl)butanenitrile CAS No. 91552-19-1

4-(2-Chlorophenyl)butanenitrile

Cat. No.: B2617858
CAS No.: 91552-19-1
M. Wt: 179.65
InChI Key: RVNYXSJZQZDABR-UHFFFAOYSA-N
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Description

4-(2-Chlorophenyl)butanenitrile is an organic compound with the molecular formula C10H10ClN and a molecular weight of 179.65 g/mol It is characterized by the presence of a nitrile group (-CN) attached to a butane chain, which is further substituted with a 2-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(2-Chlorophenyl)butanenitrile can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound typically involves the large-scale application of the above synthetic routes, with careful control of reaction conditions to ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Mechanism of Action

The mechanism of action of 4-(2-Chlorophenyl)butanenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various chemical reactions, influencing the compound’s biological activity. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

4-(2-Chlorophenyl)butanenitrile can be compared with other nitriles and chlorophenyl-substituted compounds:

Properties

IUPAC Name

4-(2-chlorophenyl)butanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN/c11-10-7-2-1-5-9(10)6-3-4-8-12/h1-2,5,7H,3-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVNYXSJZQZDABR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCCC#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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